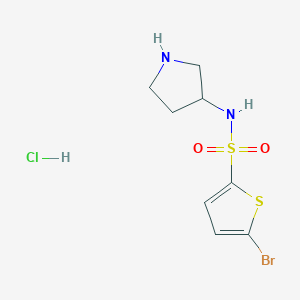
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions with pyrrolidine and sulfonamide derivatives .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a voltage-gated sodium channel blocker, it binds to the sodium channels in nerve cells, inhibiting the influx of sodium ions and thereby modulating neuronal activity . This mechanism is relevant for its potential use as a local anesthetic or in the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-bromo-N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride include other thiophene derivatives and sulfonamide-containing compounds. Some examples are:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H12BrClN2O2S2 |
|---|---|
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
5-bromo-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-6-3-4-10-5-6;/h1-2,6,10-11H,3-5H2;1H |
Clé InChI |
QLEPANWCDJKWMI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1NS(=O)(=O)C2=CC=C(S2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















